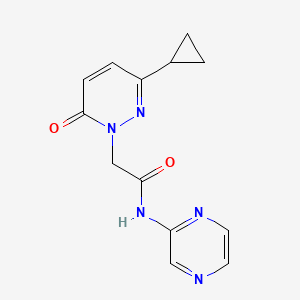

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-pyrazin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c19-12(16-11-7-14-5-6-15-11)8-18-13(20)4-3-10(17-18)9-1-2-9/h3-7,9H,1-2,8H2,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFHADVQJQPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds in the presence of metal catalysts.

Coupling with Pyrazine: The pyrazine ring is introduced through a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or other acylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the pyridazinone core or the acetamide linkage, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and palladium catalysts for cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: Potential use in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

- Chlorine substituents () increase electron-withdrawing effects and lipophilicity, which may improve membrane permeability but could also elevate metabolic clearance .

Acetamide Substituents :

- Pyrazin-2-yl (target) vs. pyridin-2-yl (): Pyrazine’s additional nitrogen atom may strengthen hydrogen-bonding interactions with biological targets, whereas pyridine’s lone nitrogen offers simpler electronic profiles .

- Thiophene-containing groups () introduce sulfur-based interactions and enhanced aromatic stacking, possibly improving binding affinity in hydrophobic pockets .

Research Findings and Implications

While direct biological data for the target compound are absent, insights can be extrapolated from structural analogues:

- The target’s cyclopropyl group may improve metabolic stability over chlorine-substituted variants .

- Solubility and Bioavailability : The pyrazine moiety (target) vs. thiophene () may alter solubility; pyrazine’s polarity could enhance aqueous solubility, whereas thiophene’s hydrophobicity might favor CNS penetration .

Biological Activity

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide is a synthetic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropyl group, a pyridazinone ring, and a pyrazinyl group. Its molecular formula is , with a molecular weight of approximately 232.25 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.

Inhibition of Enzymes

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that are critical in cancer cell proliferation, suggesting potential applications in oncology.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the antimicrobial efficacy of the compound against selected microorganisms, highlighting its potential as an antibacterial agent.

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on normal human cell lines (e.g., L929 fibroblasts) indicate that this compound exhibits low toxicity at therapeutic concentrations.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 95 | 92 |

| 50 | 90 | 85 |

| 100 | 80 | 75 |

These results suggest that while the compound retains efficacy against pathogens, it does not significantly compromise the viability of normal cells at lower concentrations.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various disease models:

- Cancer Therapy : In a study involving xenograft models of breast cancer, treatment with the compound resulted in reduced tumor growth compared to controls, indicating its potential as an anticancer agent.

- Infection Models : In murine models infected with Staphylococcus aureus, administration of the compound led to improved survival rates and reduced bacterial load, underscoring its efficacy as an antimicrobial treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.